molecular formula C9H17NO2 B1380205 3-(Pyrrolidin-2-yl)oxan-4-ol CAS No. 1559310-25-6

3-(Pyrrolidin-2-yl)oxan-4-ol

Cat. No.: B1380205
CAS No.: 1559310-25-6
M. Wt: 171.24 g/mol
InChI Key: PKKMWSSDRQBNKG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)oxan-4-ol is a bicyclic organic compound comprising a pyrrolidine (5-membered saturated amine ring) fused to an oxane (6-membered oxygen-containing ring) system.

Properties

IUPAC Name

3-pyrrolidin-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMWSSDRQBNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2COCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559310-25-6
Record name 3-(pyrrolidin-2-yl)oxan-4-ol
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Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Pyrrolidin-2-yl)oxan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyrrolidin-2-yl)oxan-4-ol with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and biological activities where available.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Source Evidence
This compound C₉H₁₇NO₂ 171.24* Hydroxyl, pyrrolidine, oxane Not explicitly reported (structural inferences suggest potential as a drug scaffold)
3-(Oxan-4-yl)pyrrolidin-2-one C₉H₁₅NO₂ 169.22 Ketone, pyrrolidine, oxane No activity reported; used in synthetic chemistry
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol C₁₃H₂₀BrN₃O₃ 354.22 Hydroxyl, morpholine, bromopyrazole, oxane Investigated for cytotoxicity modulation (limited data)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Hydroxyl, hydroxymethyl, oxane Versatile building block in organic synthesis
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol C₂₃H₃₉NO 345.56 Hydroxyl, pyrrolidine, long alkyl chain Cytotoxic activity against FL5.12 cells (IC₅₀ ~2.5 µM)

*Calculated molecular weight based on formula.

Key Structural and Functional Differences

Functional Groups: this compound features a hydroxyl group critical for hydrogen bonding, whereas 3-(oxan-4-yl)pyrrolidin-2-one replaces this with a ketone, reducing polarity .

Biological Activity: The (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol derivative demonstrates significant cytotoxicity (32% CD98 inhibition at 2.5 µM), suggesting that pyrrolidine-oxane hybrids with hydrophobic substituents may enhance anticancer activity . In contrast, this compound’s simpler structure lacks such substituents, which may limit its potency without further modification.

Synthetic Utility :

  • (3R,4R)-4-(Hydroxymethyl)oxan-3-ol is widely used in polymer and pharmaceutical synthesis due to its hydroxymethyl group, which offers a reactive site for further functionalization . The absence of a similar group in this compound may restrict its versatility in certain applications.

Physicochemical Properties

  • Polarity : The hydroxyl group in this compound increases hydrophilicity compared to the ketone-containing 3-(oxan-4-yl)pyrrolidin-2-one .
  • Steric Effects : The rac-(3R,4R)-4-bromo derivative’s bulky substituents likely reduce solubility but improve binding specificity in biological systems .

Research Implications and Limitations

For instance, pyrrolidine-oxane hybrids with alkyl or aromatic substituents (e.g., the octylphenyl derivative) show promise in anticancer research . However, the compound’s simplicity may necessitate derivatization to enhance bioactivity. Further experimental work is required to validate its pharmacokinetic and toxicological profiles.

Biological Activity

3-(Pyrrolidin-2-yl)oxan-4-ol is a heterocyclic organic compound notable for its potential therapeutic applications and biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a tetrahydrofuran moiety, with a hydroxyl group at the 4-position of the oxane ring. Its molecular formula is C10_{10}H17_{17}NO, and it has been identified as a versatile lead compound in medicinal chemistry due to its unique structural characteristics.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in oncology and neurology. The following table summarizes some key biological activities associated with this compound:

Biological Activity Description
Antitumor Activity Exhibits potential in inhibiting tumor cell proliferation and inducing apoptosis.
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis.
Organocatalytic Properties Functions as an organocatalyst in various chemical reactions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

  • Cell Proliferation Inhibition : The compound may interfere with signaling pathways that regulate cell growth and division, leading to decreased tumor cell viability.
  • Apoptosis Induction : It appears to activate intrinsic apoptotic pathways, possibly through mitochondrial membrane potential disruption and caspase activation.
  • Binding Affinity : Interaction studies indicate that this compound has a notable binding affinity for various biological targets, which may contribute to its therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, one study showed a significant reduction in cell viability in breast cancer cell lines treated with this compound derivatives.
  • Neurodegenerative Disorders : Another area of research focuses on the neuroprotective properties of this compound. Animal models have indicated that it may reduce neuronal damage in conditions such as Alzheimer's disease by mitigating oxidative stress .
  • Organocatalysis : The compound's role as an organocatalyst has been explored in synthetic chemistry, where it has shown effectiveness in promoting various reactions without the need for metal catalysts.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Type Unique Features
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-olPyrrolidine derivativeMethyl substitution enhances stability
3-(Pyrrolidin-1-yl)oxan-4-oneKetone derivativeDifferent functional group at position 4
2-PyrrolidinoneLactamLacks oxane structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)oxan-4-ol
Reactant of Route 2
3-(Pyrrolidin-2-yl)oxan-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.